molecular formula C14H22N2 B12987809 2-[(3R)-1-benzylpiperidin-3-yl]ethanamine

2-[(3R)-1-benzylpiperidin-3-yl]ethanamine

Cat. No.: B12987809
M. Wt: 218.34 g/mol
InChI Key: XCLVAOPYVNRSPN-CQSZACIVSA-N
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Description

2-[(3R)-1-benzylpiperidin-3-yl]ethanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an ethanamine group attached to the third carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-1-benzylpiperidin-3-yl]ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction, where an appropriate aldehyde or ketone reacts with the piperidine ring in the presence of a reducing agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-1-benzylpiperidin-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

2-[(3R)-1-benzylpiperidin-3-yl]ethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3R)-1-benzylpiperidin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of the piperidine class, which lacks the benzyl and ethanamine groups.

    N-Benzylpiperidine: A similar compound with a benzyl group attached to the nitrogen atom but lacking the ethanamine group.

    Ethanamine Derivatives: Compounds with an ethanamine group attached to various other structures.

Uniqueness

2-[(3R)-1-benzylpiperidin-3-yl]ethanamine is unique due to the specific combination of the benzyl and ethanamine groups attached to the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-[(3R)-1-benzylpiperidin-3-yl]ethanamine

InChI

InChI=1S/C14H22N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2/t14-/m1/s1

InChI Key

XCLVAOPYVNRSPN-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)CCN

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCN

Origin of Product

United States

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